molecular formula C22H35NO5 B8636456 Ethyl 2-(3-nitrophenoxy)tetradecanoate CAS No. 116526-79-5

Ethyl 2-(3-nitrophenoxy)tetradecanoate

Cat. No.: B8636456
CAS No.: 116526-79-5
M. Wt: 393.5 g/mol
InChI Key: WKYBRYQOMQJXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-nitrophenoxy)tetradecanoate (CAS: 31994-60-2) is a synthetic long-chain fatty acid ethyl ester characterized by a nitrophenoxy substituent at the second carbon of the tetradecanoate backbone. Its molecular formula is C₂₆H₄₄O₄, with a molecular weight of 420.63 g/mol . The compound features an ethyl ester group and a 3-nitrophenoxy moiety, which distinguishes it from simpler fatty acid esters. The nitro group’s electron-withdrawing properties may enhance reactivity or bioactivity, though further studies are required to confirm specific applications.

Properties

CAS No.

116526-79-5

Molecular Formula

C22H35NO5

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 2-(3-nitrophenoxy)tetradecanoate

InChI

InChI=1S/C22H35NO5/c1-3-5-6-7-8-9-10-11-12-13-17-21(22(24)27-4-2)28-20-16-14-15-19(18-20)23(25)26/h14-16,18,21H,3-13,17H2,1-2H3

InChI Key

WKYBRYQOMQJXFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-(4-nitrophenoxy)tetradecanoate

This compound (CAS: CID 116745) shares a nitrophenoxy substituent but differs in the ester group (methyl instead of ethyl) and nitro position (4- vs. 3-). Its molecular formula (C₂₁H₃₃NO₅) and lower molecular weight (391.49 g/mol) reflect these differences.

Simple Fatty Acid Esters

Ethyl Tetradecanoate (Ethyl Myristate)

A structurally simpler analog (C₁₆H₃₂O₂, MW: 256.42 g/mol), ethyl tetradecanoate lacks the nitrophenoxy group. It is widely detected in natural sources, including Zizyphus fruit oil (6.1% composition) and fermented beverages like Baijiu and cider spirits, where it contributes to yeasty/earthy flavors . Its hydrophobicity and neutral properties make it a common flavor enhancer .

Isopropyl Tetradecanoate

Found in Pelargonium radula leaf extracts, this ester (C₁₇H₃₄O₂, MW: 270.45 g/mol) replaces the ethyl group with isopropyl. Its applications are linked to plant-derived fragrances, though its detection depends on extraction methods (e.g., supercritical CO₂ selectivity) .

Bioactive Substituted Tetradecanoates

Ethyl 2-[(2-Methylphenyl)acetyl]tetradecanoate

This miticidal compound (synthesized by DuPont) incorporates a 2-methylphenylacetyl group. Its bioactivity highlights how substituents on the tetradecanoate chain can confer pesticidal properties, though its hydrophobicity and synthesis complexity limit broad use .

Long-Chain Fatty Acid Ethyl Esters (LCFAEEs) in Food and Beverages

Ethyl 2-(3-nitrophenoxy)tetradecanoate is distinct from common LCFAEEs like ethyl palmitate (C₁₈H₃₆O₂) and ethyl octadecanoate, which are critical to the aroma profiles of aged spirits and wines. For example:

  • Ethyl palmitate : Constitutes 12% of Zizyphus oil and is a key flavor compound in Baijiu .
  • Ethyl hexadecanoate: Imparts odor intensity in fermented beverages .

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Sources References
This compound C₂₆H₄₄O₄ 420.63 Ethyl ester, 3-nitrophenoxy Synthetic intermediates
Methyl 2-(4-nitrophenoxy)tetradecanoate C₂₁H₃₃NO₅ 391.49 Methyl ester, 4-nitrophenoxy Research chemical
Ethyl tetradecanoate C₁₆H₃₂O₂ 256.42 Ethyl ester Baijiu, Zizyphus oil, beverages
Isopropyl tetradecanoate C₁₇H₃₄O₂ 270.45 Isopropyl ester Plant extracts
Ethyl palmitate C₁₈H₃₆O₂ 284.48 Ethyl ester Flavor compounds in spirits

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